molecular formula C16H19BrN2O2S B2809791 ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide CAS No. 123044-25-7

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide

Cat. No.: B2809791
CAS No.: 123044-25-7
M. Wt: 383.3
InChI Key: PPAHXXNRLQNTBH-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrobromide is a thiazolo[3,2-a]pyrimidine derivative characterized by a bicyclic core structure fused with a thiazole ring. The hydrobromide salt enhances solubility and stability, making it suitable for crystallographic and pharmacological studies. Its synthesis typically involves cyclization reactions, such as the condensation of thiourea, aldehydes, and β-keto esters, followed by salt formation with hydrobromic acid .

Properties

CAS No.

123044-25-7

Molecular Formula

C16H19BrN2O2S

Molecular Weight

383.3

IUPAC Name

ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide

InChI

InChI=1S/C16H18N2O2S.BrH/c1-3-20-15(19)13-11(2)17-16-18(9-10-21-16)14(13)12-7-5-4-6-8-12;/h4-8,14H,3,9-10H2,1-2H3;1H

InChI Key

PPAHXXNRLQNTBH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)CCS2)C.Br

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate; hydrobromide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions.

Chemical Structure and Properties

The compound has the following chemical formula: C16H18N2O2S. It features a thiazolo[3,2-a]pyrimidine core which is known for various biological activities. The presence of the ethyl ester group enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidine exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown potent inhibitory effects against several bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM .

Table 1: Antimicrobial Activity of Ethyl 7-Methyl-5-Phenyl Compounds

Compound IDBacterial StrainMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fMicrococcus luteusNot specified
3fCandida spp.Not specified

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay have revealed that certain derivatives of this compound exhibit selective cytotoxicity against human cell lines while maintaining low toxicity to normal cells. For example:

  • Cell Lines Tested : HaCat (human keratinocytes) and Balb/c 3T3 (mouse fibroblast) cells were used to evaluate the cytotoxic effects.
  • Results : Compounds demonstrated promising results with selective inhibition of cancer cell growth while sparing normal cells, indicating a potential therapeutic window for anticancer applications .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target enzymes:

  • Target Enzymes : The compound has been evaluated against DNA gyrase and MurD.
  • Binding Interactions : Notable interactions include hydrogen bonds with amino acids such as SER1084 and ASP437, which are critical for the antibacterial activity. The binding energy values suggest a strong affinity comparable to established antibiotics like ciprofloxacin .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves intramolecular cyclization reactions. For instance, the compound can be synthesized through the reaction of substituted thio-dihydropyrimidine hydrobromides with polyphosphoric acid. Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

Antimicrobial Activity : Studies have reported that derivatives of thiazolo[3,2-a]pyrimidine exhibit moderate antimicrobial activity. Ethyl 7-methyl-5-phenyl derivatives were shown to have varying degrees of effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties : Research indicates that this compound has anti-inflammatory effects. Specific derivatives demonstrated a significant reduction in inflammation markers when tested in vitro and in vivo. The anti-inflammatory activity peaked at certain concentrations, indicating a dose-dependent response .

Analgesic Effects : In addition to its anti-inflammatory properties, some studies have highlighted the analgesic effects of ethyl 7-methyl-5-phenyl derivatives. These compounds were tested against standard analgesics like indomethacin and showed comparable results in pain relief models .

Therapeutic Potential

The versatility of ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate extends to various therapeutic areas:

  • Pain Management : Due to its analgesic properties, this compound could be explored further for its potential use in pain management therapies.
  • Infection Control : Its antimicrobial activity suggests that it may play a role in treating infections caused by resistant strains of bacteria.
  • Inflammatory Disorders : The anti-inflammatory effects indicate possible applications in treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

StudyFocusFindings
Study 1Antimicrobial ActivityShowed moderate effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) comparable to existing antibiotics.
Study 2Anti-inflammatory EffectsDemonstrated significant reduction in edema in animal models after administration of the compound.
Study 3Analgesic PropertiesFound that specific derivatives provided pain relief similar to standard analgesics in rodent models .

Chemical Reactions Analysis

1.1. Three-Component Biginelli Condensation

The compound is synthesized via a modified Biginelli reaction involving:

  • Acetylacetone (1,3-dicarbonyl compound)
  • Thiourea
  • Aromatic aldehyde (e.g., benzaldehyde or substituted derivatives)

Reaction Conditions :

  • Solvent: Acetonitrile
  • Catalyst: Molecular iodine (I₂) or polyphosphoric acid (PPA)
  • Temperature: Reflux (80–100°C)
  • Yield: 69–76%

Mechanism :

  • Formation of 1,2,3,4-tetrahydropyrimidine-2-thione intermediates.
  • Alkylation of the sulfur atom with ethyl chloroacetate.
  • Cyclization to form the thiazolo[3,2-a]pyrimidine core .

1.2. One-Pot α-Bromination and Cyclization

An optimized method uses N-bromosuccinimide (NBS) for α-bromination followed by cyclization:

  • Ketone precursor : Cyclohexanone or acetylacetone
  • Halogenating agent : NBS
  • Acid catalyst : p-toluenesulfonic acid (PTSA)
  • Solvent: Acetonitrile

Key Steps :

  • α-Bromination of the ketone.
  • Cyclization with 3,4-dihydropyrimidine-2-thiones.

Optimized Conditions :

ParameterOptimal ValueYield (%)
NBS (mmol)1051–80
PTSA (mmol)5
Temperature (°C)50
Time (h)2

Data from reaction optimization studies .

2.1. Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under basic conditions:

  • Reagents : NaOH or KOH in aqueous ethanol.
  • Product : Carboxylic acid derivative (enhanced solubility for biological assays) .

2.2. Reduction of the Pyrimidine Ring

Sodium borohydride (NaBH₄) selectively reduces the conjugated C=C-C=O system:

  • Product : Partially hydrogenated derivatives (e.g., 1-(1-(hydroxymethyl)-7-methyl-1,5-diphenyl-1,5,6,7-tetrahydro triazolo[4,3-a]pyrimidin-6-yl)ethan-1-ol) .

2.3. Aryldiazonium Salt Coupling

The thiazolo[3,2-a]pyrimidine reacts with aryldiazonium salts at 0–5°C:

  • Product : 2-arylhydrazone derivatives.
  • Yield : 44–76% .

3.1. Antimicrobial Derivatives

  • Reaction : Condensation with substituted phenacyl chlorides.
  • Product : 3-substituted-5H-thiazolo[3,2-a]pyrimidines.
  • Activity : Moderate against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL) .

3.2. Anti-Inflammatory Analogues

  • Reaction : Coupling with isatin.
  • Product : Spiro-indoline derivatives.
  • Activity : 60–70% inhibition in carrageenan-induced edema models .

Spectroscopic Characterization

Key data confirming the structure:

  • HRMS-ESI : m/z [M+H]⁺ calcd. for C₁₆H₁₇N₂O₂S: 301.1005; found: 301.1063 .
  • ¹H NMR (CDCl₃) : δ 2.23 (s, 3H, -COCH₃), 5.22 (s, 1H, -CH-), 7.10–7.45 (m, 5H, aromatic) .
  • ¹³C NMR : 167.8 ppm (>C=O), 47.1–48.6 ppm (thiazole C) .

Stability and Handling

  • Hydrobromide salt : Enhances solubility in polar solvents (e.g., water, ethanol).
  • Storage : Stable at −20°C under inert atmosphere .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse pharmacological properties, modulated by substituents on the phenyl ring, ester group, and fused heterocyclic system. Below is a systematic comparison with structurally analogous compounds:

Substituent Variations on the Phenyl Ring

  • Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    Replacing the phenyl group with a 4-bromophenyl substituent increases molecular weight (MW: 433.3 vs. 411.3 for the parent compound) and enhances halogen-mediated intermolecular interactions (e.g., C–Br···π contacts). This modification improves crystallinity, as observed in X-ray studies (space group P 1) with a density of 1.572 g/cm³ .
  • Ethyl 5-(2-Chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): The 2-chlorophenyl group introduces steric hindrance, altering the dihedral angle between the thiazolo-pyrimidine core and the aryl ring (80.9° vs. 72.3° in the parent compound). This derivative demonstrated notable antimicrobial activity (MIC: 12.5 µg/mL against Bacillus subtilis) .

Modifications to the Benzylidene Group

  • Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ():
    The addition of a trimethoxybenzylidene group at position 2 creates a flattened boat conformation in the pyrimidine ring. This bulky substituent increases planarity (dihedral angle: 80.94° between thiazolo-pyrimidine and benzene rings) and introduces bifurcated C–H···O hydrogen bonds, stabilizing the crystal lattice .

Functional Group Replacements

  • Ethyl 5-[4-(Dimethylamino)Phenyl]-7-Methyl-2-[(2-Methylindol-3-yl)Methylene]-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate (): The dimethylamino group at the para position of the phenyl ring enhances electron-donating effects, red-shifting UV-Vis absorption by ~20 nm compared to the parent compound. This derivative is explored for optoelectronic applications .

Structural and Crystallographic Insights

Crystallographic studies using SHELX software () reveal key differences:

Compound Space Group Density (g/cm³) Hydrogen Bonding
Parent Hydrobromide Salt P2₁2₁2₁ 1.48 N–H···Br, C–H···O bifurcated networks
4-Bromophenyl Analog () P 1 1.572 C–Br···π, C–H···O
2,4,6-Trimethoxybenzylidene () P2₁/c 1.398 C–H···O chains along c-axis

The hydrobromide salt exhibits stronger ionic interactions (N–H···Br) compared to neutral analogs, contributing to higher melting points (>250°C) .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry and substituent positions, particularly for thiazolo-pyrimidine scaffolds and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemistry and ring conformations (e.g., half-chair pyrimidine rings) .
  • HPLC : Reverse-phase HPLC with UV detection monitors reaction progress and purity (>98% recommended for biological assays) .

How can conflicting biological activity data (e.g., antifungal MFC values) be interpreted?

Advanced Research Focus
Discrepancies in Minimal Fungicidal Concentrations (MFC) arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance antifungal activity against C. albicans, while bulky substituents reduce membrane permeability .
  • Assay Variability : Standardize inoculum size and culture media (e.g., Sabouraud dextrose agar) to minimize inter-lab variability .
  • Structural Analogues : Compare with derivatives like ethyl 2-(2,4-dichlorobenzylidene) analogues to identify structure-activity trends .

What methodologies are recommended for resolving crystal structures and analyzing intermolecular interactions?

Q. Advanced Research Focus

  • SHELX Suite : Use SHELXL for refinement against high-resolution XRD data. Key parameters: R1 < 0.05, wR2 < 0.10 .
  • Hydrogen Bonding : Identify weak C–H···F/O interactions (2.5–3.2 Å) and π-π stacking (centroid distances 3.5–4.0 Å) using Mercury software .
  • Conformational Analysis : Cremer-Pople puckering parameters quantify ring distortions (e.g., pyrimidine half-chair conformation with θ ≈ 50°) .

How can reaction mechanisms for functional group modification be elucidated?

Q. Advanced Research Focus

  • Hydrolysis Pathways : Acidic conditions (HCl/EtOH) cleave ester groups to carboxylic acids, monitored via ¹H NMR loss of ethyl proton signals (δ 1.2–1.4 ppm) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ introduces aryl groups at the 5-position; optimize ligand ratio (1:2 Pd:ligand) to prevent Pd black formation .
  • Kinetic Studies : Use in-situ IR spectroscopy to track intermediates in Knoevenagel condensations .

What computational tools are effective for analyzing ring puckering and conformational dynamics?

Q. Advanced Research Focus

  • Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) for five-membered thiazole rings. Example: q = 0.42 Å, φ = 18° for a distorted envelope conformation .
  • DFT Calculations : B3LYP/6-31G(d) optimizations predict stable conformers and transition states for ring inversion .

How do hydrogen bonding patterns influence crystal packing and stability?

Q. Advanced Research Focus

  • Graph Set Analysis : Classify C–H···O/N interactions as D (chain) or R (ring) motifs. Example: Zigzag chains along the b-axis via C–H···F interactions stabilize packing .
  • Thermal Stability : DSC/TGA correlates melting points (e.g., 180–220°C) with hydrogen bond density .

What strategies optimize bioactivity through targeted substituent variation?

Q. Advanced Research Focus

  • Electron Modulation : Introduce 4-fluorophenyl groups to enhance lipophilicity (logP ≈ 3.5) and blood-brain barrier penetration .
  • Bioisosteres : Replace thiophene with furan to reduce toxicity while retaining antimicrobial potency (IC₅₀ < 10 μM) .
  • SAR Studies : Compare IC₅₀ values of 3-nitrophenyl vs. 4-methoxyphenyl derivatives to map electronic effects on enzyme inhibition .

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